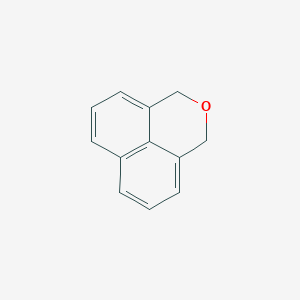
Naphthalan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Naphthalan, also known as naphthalene, is an organic compound with the chemical formula C10H8. It is a white crystalline solid with a characteristic odor of coal tar. This compound is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It is commonly found in mothballs and is used in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Naphthalan can be synthesized through several methods, including the distillation of coal tar and the catalytic hydrogenation of petroleum. The primary method involves the fractional distillation of coal tar, where this compound is isolated as a fraction .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of petroleum-derived hydrocarbons. This process involves the use of catalysts such as platinum or palladium under high pressure and temperature conditions to convert hydrocarbons into this compound .
化学反応の分析
Types of Reactions: Naphthalan undergoes various chemical reactions, including:
Reduction: Reduction of this compound with sodium in ethanol yields 1,4-dihydronaphthalene.
Substitution: this compound undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at 60°C produce 1-nitronaphthalene.
Sulfonation: Concentrated sulfuric acid at 60°C yields 1-naphthalenesulfonic acid, while at 165°C, it produces 2-naphthalenesulfonic acid.
Halogenation: Chlorine in the presence of carbon tetrachloride forms 1-chloronaphthalene.
Major Products:
Phthalic anhydride: from oxidation.
1,4-dihydronaphthalene: from reduction.
1-nitronaphthalene: from nitration.
1-chloronaphthalene: from halogenation.
科学的研究の応用
Naphthalan has a wide range of applications in scientific research:
作用機序
Naphthalan exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines.
類似化合物との比較
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
Biphenyl: Consists of two benzene rings connected by a single bond.
Uniqueness of Naphthalan: this compound is unique due to its simple structure of two fused benzene rings, making it a versatile precursor for various chemical reactions and industrial applications. Its ease of production and wide range of applications set it apart from other similar compounds .
特性
分子式 |
C12H10O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2 |
InChIキー |
OMRSFKWMIDIMKJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CO1 |
同義語 |
naphthalan naphthalanic oil |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















